REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[C:12](=O)([O-])[O-:13].[Na+].[Na+].O.C(Cl)(Cl)=O>C1(C)C=CC=CC=1>[I:1][C:2]1[CH:10]=[C:6]2[C:7]([O:9][C:12](=[O:13])[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8] |f:1.2.3|
|
Name
|
|
Quantity
|
26.3 g
|
Type
|
reactant
|
Smiles
|
IC=1C=CC(=C(C(=O)O)C1)N
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added, via an addition funnel
|
Type
|
CUSTOM
|
Details
|
the precipitated product was isolated by filtration
|
Type
|
WASH
|
Details
|
The solids were washed with 200 mL water, 300 mL of a 1:1 mixture ethanol and ether, 200 mL of ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.3 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |